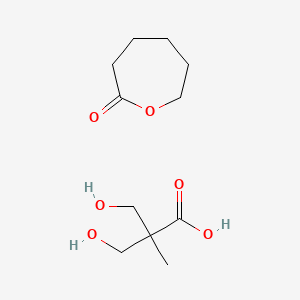
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: is a compound that combines the properties of a hydroxy acid and a lactone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one can be achieved through several methods:
Hydroxy Acid Synthesis: The hydroxy acid component can be synthesized through the oxidation of corresponding alcohols or through hydrolysis of esters.
Lactone Formation: The oxepan-2-one ring can be formed through intramolecular esterification or cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Using catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: can undergo various chemical reactions:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Scientific Research Applications
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: has several applications in scientific research:
Polymer Chemistry: Used as a monomer or building block for the synthesis of biodegradable polymers.
Pharmaceuticals: Potential use in drug delivery systems due to its biocompatibility and degradability.
Materials Science: Utilized in the development of advanced materials with specific properties such as hydrogels or nanocomposites.
Mechanism of Action
The mechanism by which 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one exerts its effects involves:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways Involved: Participation in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: Lacks the oxepan-2-one ring.
2-Hydroxy-2-methylpropanoic acid: Similar structure but different functional groups.
Oxepan-2-one: Contains the lactone ring but lacks the hydroxy acid component.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: is unique due to its combination of hydroxy acid and lactone functionalities, which confer distinct chemical and physical properties.
Properties
CAS No. |
72018-10-1 |
|---|---|
Molecular Formula |
C11H20O6 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C5H10O4/c7-6-4-2-1-3-5-8-6;1-5(2-6,3-7)4(8)9/h1-5H2;6-7H,2-3H2,1H3,(H,8,9) |
InChI Key |
ZAPXBHHDAMSYHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)C(=O)O.C1CCC(=O)OCC1 |
Related CAS |
72018-10-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



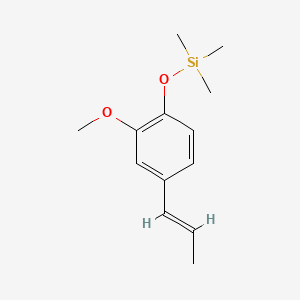

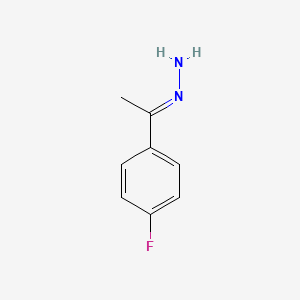
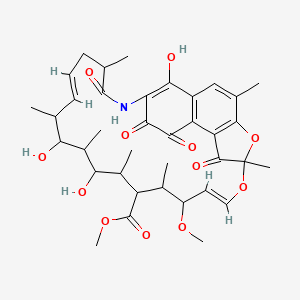
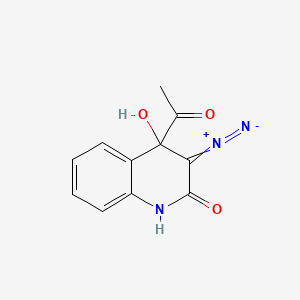

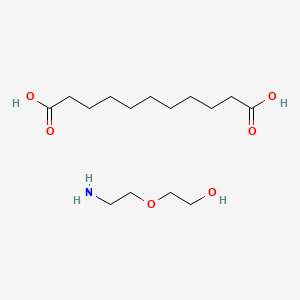

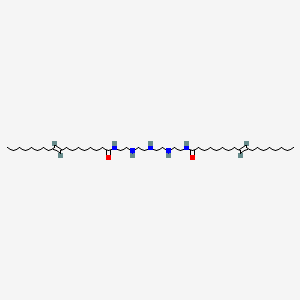

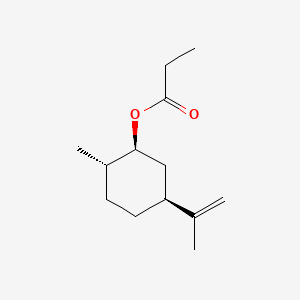
![N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12673324.png)

